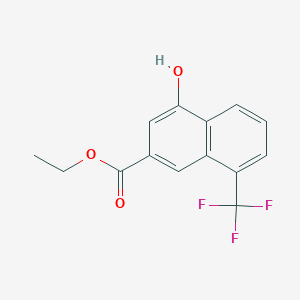
2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester: is a chemical compound belonging to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and a hydroxy group at the 4th position on the naphthalene ring, with an ethyl ester functional group attached to the carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)- with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group at the 4th position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Naphthalenecarboxylic acid, 4-oxo-8-(trifluoromethyl)-, ethyl ester.
Reduction: 2-Naphthalenemethanol, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions due to its distinct chemical structure.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester.
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester.
Comparison:
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester: The presence of a methyl group instead of a trifluoromethyl group results in different chemical reactivity and physical properties.
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester: The methoxy group alters the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
The unique combination of functional groups in 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester makes it a versatile compound with diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H11F3O3 |
|---|---|
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-8-(trifluoromethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11F3O3/c1-2-20-13(19)8-6-10-9(12(18)7-8)4-3-5-11(10)14(15,16)17/h3-7,18H,2H2,1H3 |
InChI-Schlüssel |
MHZUNHRLRJWHEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
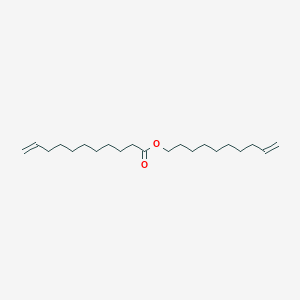
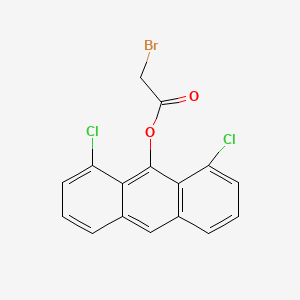
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
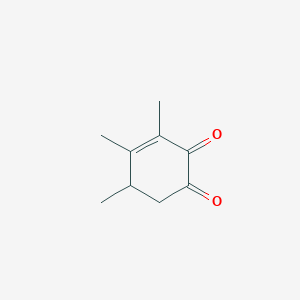
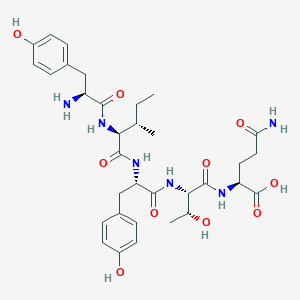
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
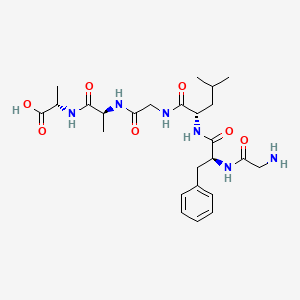
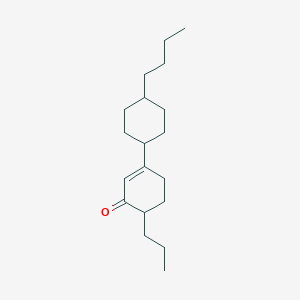
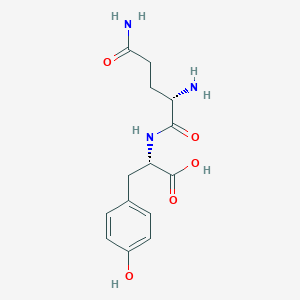
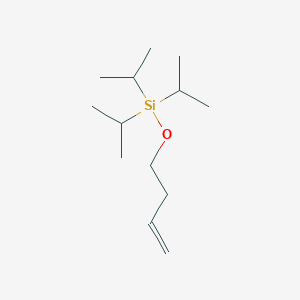
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
